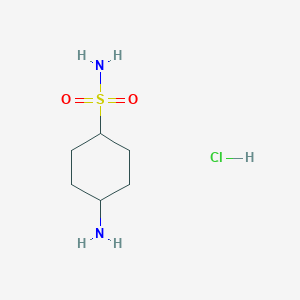

4-Aminocyclohexane-1-sulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Aminocyclohexane-1-sulfonamide;hydrochloride is a derivative of sulfonamide, a group known for its inhibitory activity on carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. The research on sulfonamide derivatives has been extensive due to their potential therapeutic applications, particularly in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives has been explored in various studies. For instance, a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides was synthesized to evaluate their inhibitory activity on different isoforms of human carbonic anhydrase . Another study utilized superacid HF/SbF5 chemistry to synthesize halogen-containing N-substituted 4-aminobenzenesulfonamides, which were also tested as inhibitors for carbonic anhydrase isoforms . These methods highlight the chemical versatility and the potential for structural modification in sulfonamide compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In one study, the structure of a sulfonamide compound was characterized using various techniques, including FT-IR, NMR, UV-Vis, and X-ray single crystal techniques . The compound crystallized in the monoclinic space group, and its geometric parameters were determined. Density functional theory (DFT) calculations were also performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the nature of their substituents. The presence of halogen atoms, particularly fluorine, in the β position of the sulfonamide function has been found to strongly favor carbonic anhydrase inhibition . This suggests that specific chemical modifications can enhance the biological activity and selectivity of these compounds towards certain isoforms of carbonic anhydrases, which is important for targeted therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and crystalline structure, are essential for their practical use as drugs. The study that synthesized and characterized a sulfonamide compound by growing it as a high-quality single crystal indicates the importance of these properties in drug development . Additionally, theoretical calculations such as Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) analysis provide insights into the electronic properties and potential reactivity of these molecules .

Applications De Recherche Scientifique

Novel Catalysts for Chemical Synthesis

4-Aminocyclohexane-1-sulfonamide hydrochloride derivatives have been explored as catalysts in chemical synthesis. For example, a novel nanosized N-sulfonated Brönsted acidic catalyst was developed and characterized, showing efficiency in promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This catalyst demonstrated excellent yields in short reaction times and could be reused multiple times without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Development of Heterocyclic Sulfonamides

Research has focused on the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using sulfur-functionalized aminoacrolein derivatives. A three-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides highlighted the utility of these reagents in accessing heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

Sulfonamide Derivatives of Tranexamic Acid

A study on tranexamic acid (4-aminomethyl-cyclohexanecarboxylic acid) reacting with sulfonyl chlorides produced four sulfonamide derivatives. This research explored their three-dimensional behavior and van der Waals interactions, revealing that the molecules stabilized themselves through different kinds of hydrogen bonding interactions (Ashfaq et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

The primary target of 4-Aminocyclohexane-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

4-Aminocyclohexane-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting the multiplication of bacteria .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it disrupts the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of 4-Aminocyclohexane-1-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the growth of the bacteria .

Action Environment

The action, efficacy, and stability of 4-Aminocyclohexane-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action and stability.

Propriétés

IUPAC Name |

4-aminocyclohexane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCLEDUHODVLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2155853-10-2 |

Source

|

| Record name | 4-aminocyclohexane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)

![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)

![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)

![N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride](/img/structure/B2533008.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)